molecular formula C21H26F3N5 B1675142 (1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene CAS No. 108785-69-9

(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene

Cat. No.: B1675142
CAS No.: 108785-69-9
M. Wt: 405.5 g/mol
InChI Key: BNRMWKUVWLKDQJ-CRAIPNDOSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, as it can enhance the metabolic stability and lipophilicity of a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by many factors, including its functional groups and overall structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine rings are often used in drugs that target G protein-coupled receptors, but without more information, it’s impossible to say for sure .

Properties

Lorpiprazole is a serotonin antagonist and reuptake inhibitor thus, its activity is performed by antagonizing the 5-HT2A and the 5-HT2C serotoninergic receptors as well as the alpha1 and alpha2 adrenergic receptors, H1 histaminergic receptors and at high doses, inhibiting the SERT serotonin transporter.

108785-69-9

Molecular Formula

C21H26F3N5

Molecular Weight

405.5 g/mol

IUPAC Name

(1R,8S)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene

InChI

InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m1/s1

InChI Key

BNRMWKUVWLKDQJ-CRAIPNDOSA-N

Isomeric SMILES

C1C[C@@H]2CN3C(=NN=C3[C@@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

SMILES

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Appearance

Solid powder

melting_point

138 ºC

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lorpiprazole; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene
Reactant of Route 2
Reactant of Route 2
(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene
Reactant of Route 3
(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene
Reactant of Route 4
Reactant of Route 4
(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene
Reactant of Route 5
(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene
Reactant of Route 6
Reactant of Route 6
(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene

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